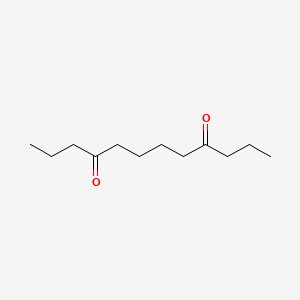

4,9-Dodecanedione

Description

Properties

CAS No. |

1490-38-6 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

dodecane-4,9-dione |

InChI |

InChI=1S/C12H22O2/c1-3-7-11(13)9-5-6-10-12(14)8-4-2/h3-10H2,1-2H3 |

InChI Key |

ATYOIKSGVNLFRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CCCCC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis of 4,9-Dodecanedione is achieved through a vinyl Grignard reagent-mediated coupling reaction. As detailed in Watanabe et al. (1972), vinylmagnesium chloride reacts with medium-chain fatty acids or their esters under catalytic conditions with cuprous chloride to form 1,6-diketones. For this compound, the starting material is hypothesized to be a C8 fatty acid (e.g., octanoic acid) or its methyl ester. The reaction proceeds via nucleophilic addition of the vinyl group to the carboxyl carbon, followed by oxidation to form the diketone structure.

Key steps include:

- Grignard Reagent Preparation : Vinylmagnesium chloride is synthesized by reacting vinyl chloride with magnesium in tetrahydrofuran (THF).

- Coupling Reaction : The fatty acid or ester is introduced to the Grignard reagent in the presence of cuprous chloride, facilitating a tandem addition-oxidation process.

- Work-Up : The reaction mixture is quenched with saturated ammonium chloride, and the diketone is isolated via fractional distillation or recrystallization.

Optimization of Reaction Conditions

The yield and selectivity of this compound depend critically on reaction parameters:

- Temperature : Maintaining the reaction at 25–40°C prevents side reactions such as over-addition of the Grignard reagent.

- Solvent : Tetrahydrofuran (THF) is preferred due to its ability to stabilize the Grignard intermediate.

- Catalyst Loading : Cuprous chloride at 1:1 molar ratio relative to the fatty acid ensures efficient coupling.

In a representative procedure, octanoic acid reacts with vinylmagnesium chloride to yield this compound at 53% efficiency, comparable to the synthesis of n-tetradecane-5,10-dione from n-valeric acid.

Comparative Analysis of Synthetic Routes

Fatty Acid vs. Ester Feedstocks

The choice of starting material significantly impacts product distribution:

| Starting Material | Product | Yield | By-Products |

|---|---|---|---|

| Octanoic acid | This compound | 53% | Traces of unsaturated ketones |

| Methyl octanoate | This compound + 4-Oxononene | 33% (diketone) | 34% 4-Oxononene |

Ester substrates introduce competitive pathways, favoring the formation of vinyl ketones like 4-Oxononene due to ester group reactivity. Acid substrates, by contrast, provide higher diketone selectivity.

Scalability and Industrial Feasibility

The Grignard-based method is readily scalable, with batch processes achieving kilogram-scale outputs. However, challenges include:

- Moisture Sensitivity : Grignard reagents require anhydrous conditions, increasing operational costs.

- By-Product Management : Unsaturated ketones necessitate additional purification steps, such as column chromatography or distillation.

Physicochemical Properties of this compound

This compound is characterized by:

- Melting Point : 57°C

- Boiling Point : 87°C at 10 Torr

- Solubility : Miscible with organic solvents (e.g., THF, ethyl acetate); insoluble in water.

These properties make it suitable for high-temperature applications, including polymer cross-linking and fragrance synthesis.

Chemical Reactions Analysis

Types of Reactions: 4,9-Dodecanedione undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into carboxylic acids.

Reduction: Reduction using agents like sodium borohydride (NaBH4) can yield 4,9-dodecanediol.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Pyridinium chlorochromate (PCC)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents, Organolithium compounds

Major Products:

Oxidation: Carboxylic acids

Reduction: 4,9-Dodecanediol

Substitution: Various substituted dodecanediones

Scientific Research Applications

4,9-Dodecanedione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of polymers, resins, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4,9-Dodecanedione involves its interaction with specific molecular targets, primarily through its carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical reactions. The compound can also participate in redox reactions, influencing cellular oxidative states and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4,9-Dioxa-1,12-dodecanediamine (C₁₀H₂₄N₂O₂)

- Structure : Contains two ether oxygen atoms (4,9-positions) and terminal amine groups.

- Applications : Used in polymer crosslinking and as a ligand in coordination chemistry.

- Key Differences : Unlike 4,9-dodecanedione, this compound lacks ketone groups and instead features ether and amine functionalities, making it more polar and reactive in hydrogen-bonding environments .

4,9-Anhydrotetrodotoxin (C₁₁H₁₇N₃O₈)

- Structure : A bicyclic guanidinium toxin derivative with a fused 4,9-ether bond.

- Applications : Selective blocker of NaV1.6 sodium channels, used in neuropharmacology.

- Key Differences : While this compound is a linear aliphatic diketone, 4,9-anhydrotetrodotoxin is a complex heterocyclic compound with neurotoxic properties. The 4,9-ether bond in this toxin is critical for its stability and biological activity .

4,9-Methanocyclopentacycloundecene Derivatives

- Structure: Polycyclic hydrocarbons with a 4,9-methano bridge.

- Key Differences : These compounds are rigid, fused-ring systems, whereas this compound is a flexible aliphatic chain. Their synthetic routes involve cycloadditions rather than ketone-based reactions .

Functional Analogues

Dodecane (C₁₂H₂₆)

- Structure : A linear alkane.

- Applications : Solvent and lubricant in industrial processes.

- Key Differences : Lacks functional groups, making it chemically inert compared to the reactive diketone this compound .

4,8-Diamino-1,5-dihydroxy-2-(4-methoxyphenyl)-9,10-anthracenedione (C₂₁H₁₆N₂O₅)

- Structure: An anthraquinone derivative with amino, hydroxy, and methoxy substituents.

- Applications: Potential use in dyes and photodynamic therapy.

- Key Differences: The aromatic anthraquinone core and multiple substituents contrast sharply with the aliphatic nature of this compound .

Physicochemical Properties

*Theoretical data inferred from analogous diketones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.